molecular formula C12H25NO2 B1207564 Butoctamide CAS No. 32838-26-9

Butoctamide

カタログ番号 B1207564
CAS番号: 32838-26-9
分子量: 215.33 g/mol
InChIキー: WTBQLHRVRKXSPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butoctamide is a molecule that stimulates serotonin release from rat peritoneal mast cells . It has a molecular weight of 215.34 and a formula of C12H25NO2 . It is also known by other synonyms such as butoctamide semisuccinate and hexobutyramide .


Molecular Structure Analysis

Butoctamide has a molecular formula of C12H25NO2 . Its average mass is 215.332 Da and its monoisotopic mass is 215.188522 Da .


Physical And Chemical Properties Analysis

Butoctamide has a molecular weight of 215.34 and a formula of C12H25NO2 . Other properties such as CLOGP, LIPINSKI, HAC, HDO, TPSA, ALOGS, and ROTB are also provided .

Relevant Papers

There are a few papers that mention Butoctamide. One study investigated the effects of Butoctamide hydrogen succinate on the night sleep of Down’s syndrome patients . Another study looked at the long-term administration of Butoctamide hydrogen succinate on the nocturnal sleep of mentally retarded subjects . These studies provide valuable insights into the potential applications of Butoctamide.

科学的研究の応用

Sleep and REM Sleep Enhancement

  • Butoctamide hydrogen succinate (BAHS) has been identified as a compound that increases REM sleep in humans. Studies have shown that BAHS can significantly increase REM sleep without changing the total sleep time, sleep efficiency index, sleep latency, REM sleep latency, or the number of REM sleep periods (Okudaira, Torii, & Endo, 2004).
  • Research also indicates that BAHS may be an efficacious hypnotic, as it stabilizes sleep and increases the average number and percentage of REM periods significantly in elderly subjects (Hayashi, Otomo, Okudaira, & Endo, 2004).

Antitumor Activity Enhancement

  • Butoctamide has been found to enhance the antitumor activity of 6-mercaptopurine (6-MP) against Ehrlich solid tumors in mice, particularly when used in conjunction with lower doses of 6-MP. However, it does not affect the activity of higher doses of 6-MP or other anticancer drugs (Sasaki, Furusawa, & Takayanagi, 1981).

Mental Retardation and Down's Syndrome Research

  • In studies with mentally retarded subjects, long-term administration of BAHS at low dosages has shown to maintain its effects on REM sleep. It has been found to cause modifications in REM sleep similar to those obtained with higher dosages in different demographic groups, including Down's syndrome children (Gigli, Maschio, Grubar, & Bergonzi, 1995).
  • Additionally, the administration of BAHS has been studied in conjunction with intensive learning sessions for Down's syndrome patients, indicating potential therapeutic implications (Gigli, Grubar, Colognola, Amata, Pollicina, Ferri, Musumeci, & Bergonzi, 1987).

Serotonin Release

  • Research has shown that butoctamide can induce a release of serotonin from various cells, suggesting its potential utility in studies related to serotonin and related biochemical processes (Ichikawa, Kaneko, Mori, & Tomita, 1977).

Impact on Psychomotor Function

  • Studies comparing the effects of BAHS and nitrazepam on psychomotor function and EEG in healthy volunteers have found that BAHS has minimal impact on psychomotor performance and standing steadiness, indicating its potential utility in research on hypnotics and psychomotor functions (Tazaki, Tada, Nogami, Takemura, & Ishikawa, 2004).

特性

IUPAC Name

N-(2-ethylhexyl)-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBQLHRVRKXSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865651
Record name N-(2-Ethylhexyl)-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoctamide

CAS RN

32838-26-9
Record name Butoctamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoctamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethylhexyl)-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDC25LQSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoctamide
Reactant of Route 2
Reactant of Route 2
Butoctamide
Reactant of Route 3
Reactant of Route 3
Butoctamide
Reactant of Route 4
Reactant of Route 4
Butoctamide
Reactant of Route 5
Reactant of Route 5
Butoctamide
Reactant of Route 6
Reactant of Route 6
Butoctamide

Citations

For This Compound
117
Citations
JC Grubar, GL Gigli, RM Colognola, R Ferri… - …, 1986 - Springer
Several investigators have described the altered sleep patterns in Down's syndrome subjects. The most relevant findings have been a reduction in percentage of REM sleep, a …
Number of citations: 21 link.springer.com
GL Gigli, JC Grubar, RM Colognola, MT Amata… - Sleep, 1987 - academic.oup.com
Mentally retarded children present a reduction in percentage of REM sleep and of oculomotor frequencies. These sleep patterns are probably relevant for their cognitive activities. The …
Number of citations: 18 academic.oup.com
T Tazaki, K Tada, Y Nogami, N Takemura… - …, 1989 - Springer
We studied the effects of butoctamide hydrogen succinate and nitrazepam on psychomotor function and EEG in eight male volunteers aged 19–32. The hypnotic effects, effects on …
Number of citations: 11 link.springer.com
N Okudaira, S Torii, S Endo - Psychopharmacology, 1980 - Springer
Butoctamide hydrogen succinate (BAHS), related to an organic compound naturally occurring in the central nervous system (CNS), has been shown to increase REM sleep in …
Number of citations: 12 link.springer.com
Y Hayashi, E Otomo, N Okudaira, S Endo - Psychopharmacology, 1982 - Springer
Butoctamide hydrogen succinate (BAHS), which is related to an organic compound naturally occurring in CSF, has been demonstrated to increase REM sleep in cats and yound adults. …
Number of citations: 8 link.springer.com
GL Gigli, MCE Maschio, JC Grubar, P Bergonzi - Psychopharmacology, 1995 - Springer
Butoctamide hydrogen succinate (BAHS) has been proved to increase REM sleep in patients with reduced REM sleep. Following previous experiments on the effects of BAHS on …
Number of citations: 3 link.springer.com
Y Mizuki, M Suetsugi, H Hotta, I Ushijima… - Progress in neuro …, 1995 - europepmc.org
1. The efficacy of butoctamide hydrogen succinate (BAHS) was compared with that of nitrazepam on the basis of the polysomnograms and the subjective assessments. 2. Twelve …
Number of citations: 4 europepmc.org
K Sasaki, S Furusawa, G Takayanagi - Nihon Yakurigaku zasshi …, 1981 - europepmc.org
… after either oral or intraperitoneal administration of butoctamide (100 mg/kg/day X 7). … butoctamide (100 mg/kg/day, ip, X 7). On the other hand, concomitant administration of butoctamide …
Number of citations: 2 europepmc.org
A Ichikawa, H Kaneko, Y Mori, K Tomita - Biochemical Pharmacology, 1977 - Elsevier
… )-3-hydroxybutyramide (butoctamide) in vitro was synergistically augmented by epinephrme or norepinephnne. In the presence of 2.3 mM butoctamide and 270pM epinephrine, the 5-…
Number of citations: 21 www.sciencedirect.com
M Suetsugi, Y Mizuki, N Kajimura, S Kai… - Clinical …, 1992 - journals.lww.com
EFFECTS OF BUTOCTAMIDE HYDROGEN SUCCINATE ON SLEEP IN NORMAL... : Clinical Neuropharmacology EFFECTS OF BUTOCTAMIDE HYDROGEN SUCCINATE ON …
Number of citations: 0 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。